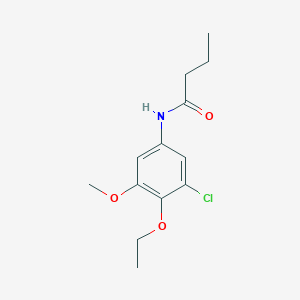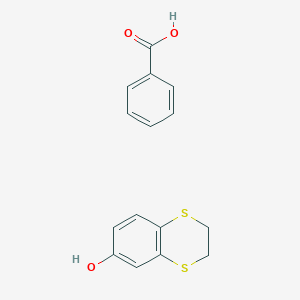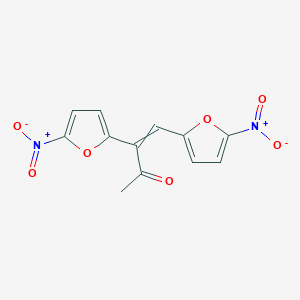
3,4-Bis(5-nitrofuran-2-yl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(5-nitrofuran-2-yl)but-3-en-2-one is a compound belonging to the class of nitrofuran derivatives. These compounds are known for their significant biological activities, particularly their antibacterial properties. The structure of this compound includes two nitrofuran rings attached to a butenone backbone, making it a unique and potent molecule in medicinal chemistry .
Méthodes De Préparation
The synthesis of 3,4-Bis(5-nitrofuran-2-yl)but-3-en-2-one typically involves the condensation of 5-nitrofuran-2-carbaldehyde with a suitable ketone under acidic or basic conditions. One common method includes the use of acetic acid as a catalyst, which facilitates the formation of the butenone linkage between the two nitrofuran rings . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance yield and efficiency .
Analyse Des Réactions Chimiques
3,4-Bis(5-nitrofuran-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The nitrofuran rings can be oxidized to form nitrofurans with different oxidation states.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro positions.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives, hydroxylated products, and substituted nitrofuran compounds .
Applications De Recherche Scientifique
3,4-Bis(5-nitrofuran-2-yl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3,4-Bis(5-nitrofuran-2-yl)but-3-en-2-one involves the inhibition of bacterial enzymes, particularly those involved in glucose metabolism and energy production. The nitrofuran moiety is reduced within the bacterial cell, leading to the formation of reactive intermediates that damage bacterial DNA and other cellular components . This multi-targeted approach makes it less prone to resistance development compared to other antibiotics .
Comparaison Avec Des Composés Similaires
Similar compounds to 3,4-Bis(5-nitrofuran-2-yl)but-3-en-2-one include:
Nitrofurazone: Used for topical infections.
Nitrofurantoin: Used for urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Compared to these compounds, this compound exhibits a unique structure with two nitrofuran rings, potentially offering enhanced antibacterial activity and a broader spectrum of action .
Propriétés
Numéro CAS |
93250-10-3 |
|---|---|
Formule moléculaire |
C12H8N2O7 |
Poids moléculaire |
292.20 g/mol |
Nom IUPAC |
3,4-bis(5-nitrofuran-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C12H8N2O7/c1-7(15)9(10-3-5-12(21-10)14(18)19)6-8-2-4-11(20-8)13(16)17/h2-6H,1H3 |
Clé InChI |
NUNUHPBBHQYHGR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=CC1=CC=C(O1)[N+](=O)[O-])C2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14356317.png)
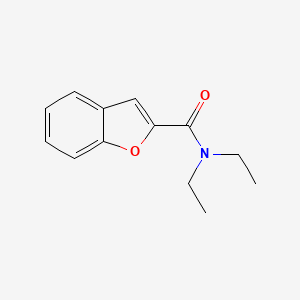
![N~1~,N~10~-Bis[(dimethylamino)methyl]decanediamide](/img/structure/B14356333.png)
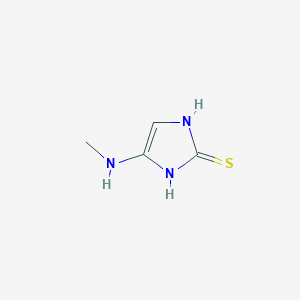
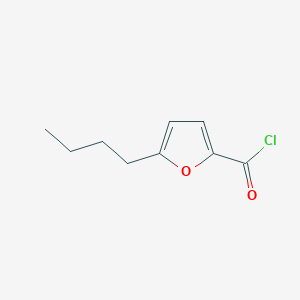
![(3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14356354.png)
![1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione](/img/structure/B14356373.png)
![3-[(4-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14356380.png)
![2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14356386.png)
![2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14356394.png)


